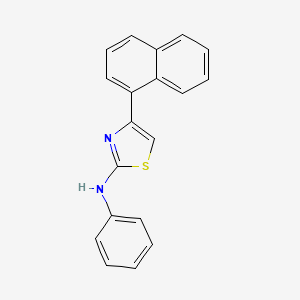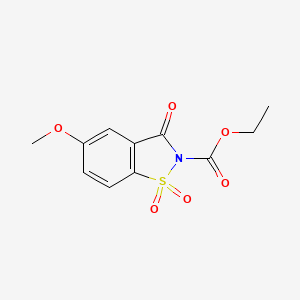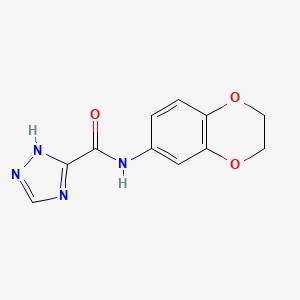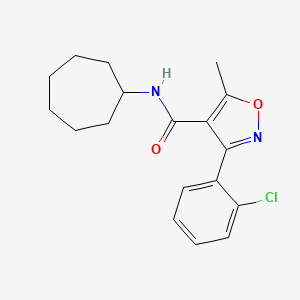![molecular formula C21H24N2O2 B5573054 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide](/img/structure/B5573054.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound is of interest for its potential pharmacological properties and its role in various scientific research fields.
Aplicaciones Científicas De Investigación
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide typically involves the coupling of tryptamine derivatives with carboxylic acids using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include:
Reactants: Tryptamine derivative and 2-(propan-2-yloxy)benzoic acid.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM) or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution can introduce various functional groups onto the indole ring.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar synthetic routes and biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptamine: A biogenic amine that serves as a precursor to many indole derivatives.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern on the indole ring and the presence of the propan-2-yloxybenzamide moiety. This unique structure can confer distinct biological activities and chemical properties compared to other indole derivatives.
Propiedades
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)25-20-11-7-5-9-18(20)21(24)22-13-12-16-15(3)23-19-10-6-4-8-17(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMVCIVFSQVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5572973.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5572984.png)
![Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B5572990.png)
![2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5572995.png)


![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)

![methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate](/img/structure/B5573024.png)
![(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol](/img/structure/B5573046.png)
![3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B5573056.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5573068.png)
![4-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5573076.png)
